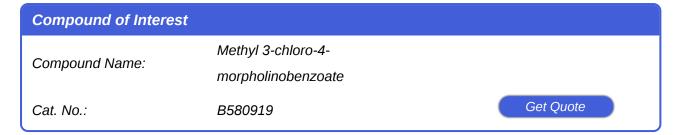


Technical Guide: Spectroscopic Analysis of Methyl 3-chloro-4-morpholinobenzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of **Methyl 3-chloro-4-morpholinobenzoate**. Due to the absence of published experimental data for this specific compound in readily accessible scientific databases as of the date of this publication, this document presents predicted spectroscopic data based on the analysis of its constituent functional groups and data from structurally related molecules. This guide also outlines a plausible synthetic route and standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which will be invaluable for researchers planning to synthesize and characterize this compound.

Introduction

Methyl 3-chloro-4-morpholinobenzoate is a substituted aromatic compound incorporating a methyl ester, a chloro group, and a morpholine moiety. Such structures are of interest in medicinal chemistry and materials science due to the diverse pharmacological and physicochemical properties imparted by these functional groups. Accurate spectroscopic characterization is crucial for the unambiguous identification and purity assessment of this compound. This guide serves as a foundational resource for researchers, providing predicted data and detailed methodologies to facilitate its synthesis and characterization.



Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 3-chloro-4-morpholinobenzoate**. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule and by analogy to structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.95	d, J ≈ 2 Hz	1H	H-2 (Aromatic)
~7.85	dd, J≈8.5, 2 Hz	1H	H-6 (Aromatic)
~7.00	d, J≈8.5 Hz	1H	H-5 (Aromatic)
~3.90	S	3H	-OCH₃ (Ester)
~3.85	t, J ≈ 4.5 Hz	4H	-N(CH ₂) ₂ - (Morpholine)
~3.10	t, J ≈ 4.5 Hz	4H	-O(CH ₂) ₂ - (Morpholine)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~166.0	C=O (Ester)
~155.0	C-4 (Aromatic, C-N)
~132.0	C-6 (Aromatic, C-H)
~130.0	C-2 (Aromatic, C-H)
~125.0	C-1 (Aromatic, C-COOCH ₃)
~122.0	C-3 (Aromatic, C-CI)
~118.0	C-5 (Aromatic, C-H)
~67.0	-O(CH ₂) ₂ - (Morpholine)
~52.0	-OCH₃ (Ester)
~51.0	-N(CH ₂) ₂ - (Morpholine)

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Medium	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic)
~1280, ~1120	Strong	C-O stretch (ester and ether)
~1240	Strong	C-N stretch (aryl-amine)
~820	Strong	C-H out-of-plane bend (aromatic)
~780	Medium	C-Cl stretch

Table 4: Predicted Mass Spectrometry Data



m/z	Interpretation
255.07/257.07	[M] ⁺ and [M+2] ⁺ molecular ions (due to ³⁵ Cl/ ³⁷ Cl isotopes)
224.05/226.05	[M - OCH₃] ⁺
196.06/198.06	[M - COOCH₃] ⁺
154.02	[M - Morpholine - CI]+
86.06	[Morpholine]+ fragment

Experimental Protocols

3.1. Synthesis of Methyl 3-chloro-4-morpholinobenzoate

A plausible synthetic route involves a nucleophilic aromatic substitution reaction followed by esterification.

- Step 1: Synthesis of 3-chloro-4-morpholinobenzoic acid. A mixture of 3,4-dichlorobenzoic acid (1 equivalent), morpholine (2.5 equivalents), and a suitable base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like DMSO or DMF is heated at 100-150 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, poured into water, and acidified to precipitate the product, which is then filtered, washed, and dried.
- Step 2: Esterification to form Methyl 3-chloro-4-morpholinobenzoate. The synthesized 3-chloro-4-morpholinobenzoic acid (1 equivalent) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is refluxed for several hours and monitored by TLC. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be achieved by column chromatography or recrystallization.

3.2. Spectroscopic Characterization

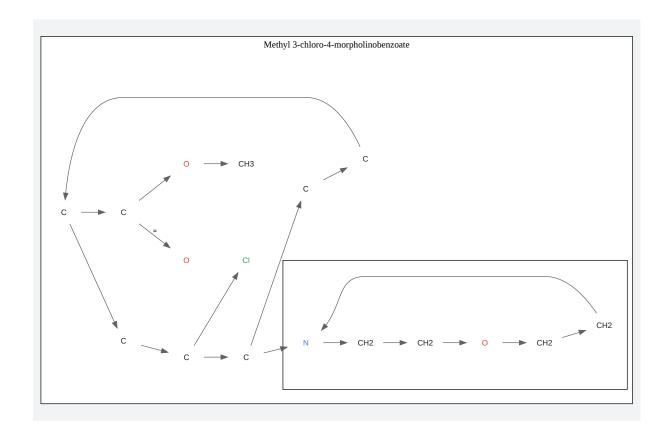


- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
 - ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration.
 - ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A protondecoupled pulse sequence is typically used to obtain singlets for all carbon signals. A larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
- Infrared (IR) Spectroscopy
 - Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly on the ATR crystal.
 - Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a
 resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and
 subtracted from the sample spectrum.
- Mass Spectrometry (MS)
 - Sample Introduction and Ionization: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For EI, a 70 eV electron beam is standard.
 - Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
 The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

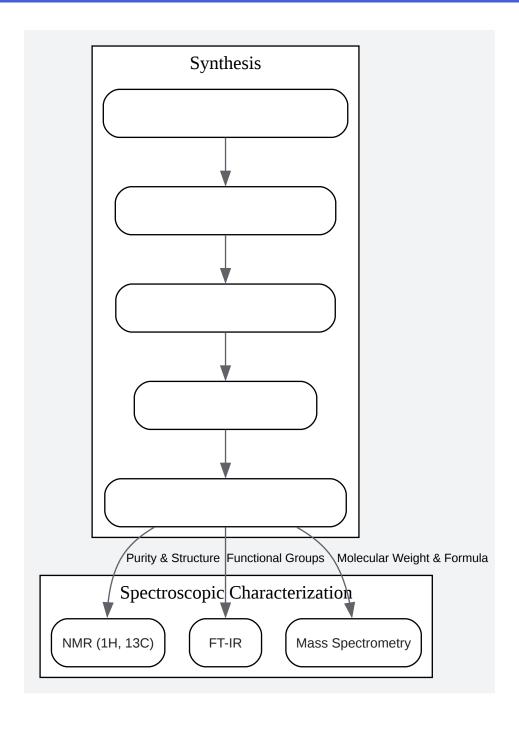


Visualizations









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